2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide
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Description
2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide is a useful research compound. Its molecular formula is C23H22BrN5O2 and its molecular weight is 480.366. The purity is usually 95%.
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Biological Activity
The compound 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide is a member of the pyrazolo-triazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H19BrN4O2 with a molecular weight of approximately 458.3 g/mol. The structure features a bromophenyl group and a butylphenyl acetamide moiety, contributing to its biological properties.
The biological activity of pyrazolo[1,5-d][1,2,4]triazin derivatives is often linked to their interaction with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, affecting cognitive functions and motor control.
- Reactive Oxygen Species (ROS) Modulation : Some derivatives modulate the production of ROS, which are involved in cellular signaling and homeostasis. Dysregulation of ROS can lead to oxidative stress and subsequent cellular damage.
- Antiviral Activity : Pyrazole derivatives have demonstrated antiviral properties by inhibiting viral replication through various mechanisms. For instance, some compounds have been shown to interfere with viral polymerases or proteases .
Biological Activities
The compound has exhibited several notable biological activities:
- Antimicrobial Activity : Research indicates that pyrazolo derivatives possess significant antibacterial and antifungal properties. These effects are attributed to their ability to disrupt microbial cell wall synthesis or function .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. The specific pathways involved in these effects are still under investigation .
- Neuroprotective Effects : By modulating neurotransmitter levels and reducing oxidative stress, this compound may offer neuroprotective benefits in models of neurodegenerative diseases.
Case Studies
Several studies have explored the biological activities of related compounds:
- Antiviral Studies : A series of pyrazole derivatives were synthesized and evaluated for their antiviral activity against various viruses. The results indicated that certain modifications in the structure significantly enhanced antiviral potency .
- Cognitive Function Assessment : In animal models, compounds structurally similar to the target compound showed improved memory retention and learning capabilities when administered at specific dosages. This suggests potential applications in treating cognitive impairments .
- Cancer Cell Line Studies : In vitro studies demonstrated that the compound could inhibit proliferation in cancer cell lines such as HeLa and MCF-7, leading researchers to consider it for further development as an anticancer agent .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrN5O2/c1-2-3-4-16-5-11-19(12-6-16)26-22(30)14-28-23(31)21-13-20(27-29(21)15-25-28)17-7-9-18(24)10-8-17/h5-12,15,20-21,27H,2-4,13-14H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOXQWMGMOLLPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3CC(NN3C=N2)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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